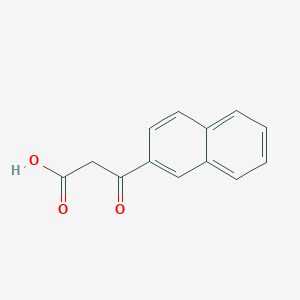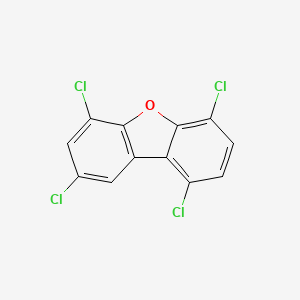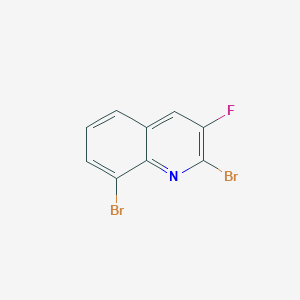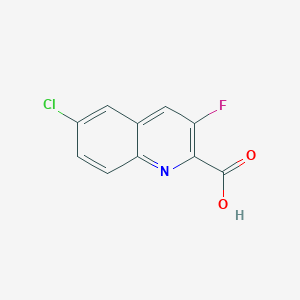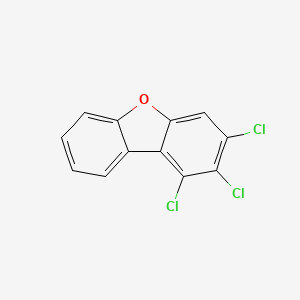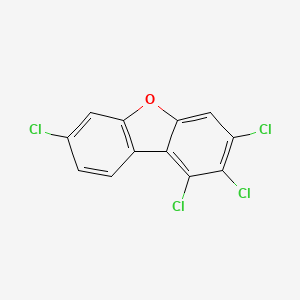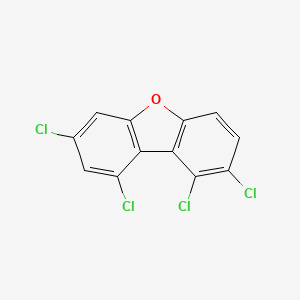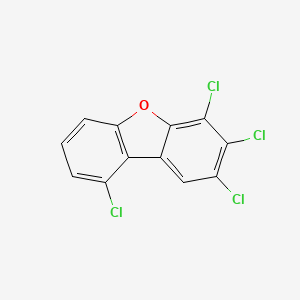
1,6,7,8-Tetrachlorodibenzofuran
Übersicht
Beschreibung
1,6,7,8-Tetrachlorodibenzofuran (TCDF) is a member of the polychlorinated dibenzofuran (PCDF) family. It is an organic compound where chlorine atoms replace some of the hydrogen atoms in the dibenzofuran structure. Specifically, TCDF has chlorine substitutions at positions 1, 6, 7, and 8 on the dibenzofuran ring . TCDF is highly toxic and often co-occurs with polychlorinated dibenzodioxins (PCDDs) .
Synthesis Analysis
TCDF can be formed through pyrolysis or incineration of chlorine-containing products (such as PVC, PCBs, and other organochlorides) or non-chlorine-containing products in the presence of chlorine donors .
Molecular Structure Analysis
The chemical formula for TCDF is C12H4Cl4O2. It has a tetrachlorinated dibenzofuran core . The molecular structure of TCDF is shown below:
Chemical Reactions Analysis
A study investigated the reaction mechanisms between TCDF and the methylidyne radical (CH). The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via insertion modes, resulting in the formation of 13 products. The reaction processes are exothermic and spontaneous, and the most favorable reaction channel involves CH radical insertion into the C–C bond .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Pathways
1,6,7,8-Tetrachlorodibenzofuran (TCDF) has been a subject of research in the context of its metabolism and interaction with biological systems. Studies have investigated its metabolic pathways in different organisms. For instance, the metabolism of related compounds like 2,3,7,8-TCDF in rats revealed the identification of various chlorinated metabolites, indicating complex biochemical transformations within the body (Burka, McGown, & Tomer, 1990). Similarly, research on the metabolism of 2,3,7,8-tetrachlorodibenzofuran in rats identified several metabolites, highlighting the intricate metabolic pathways of these compounds (Poiger, Buser, & Schlatter, 1984).
Environmental and Toxicological Studies
TCDFs, including 1,6,7,8-TCDF, have been extensively studied for their environmental presence and toxicological impacts. Research has documented the detection of TCDFs in various environmental samples, such as water systems, highlighting their widespread presence and potential ecological impacts (Meyer et al., 1989). Studies on the distribution and excretion of related TCDFs in animal models have provided insights into their bioaccumulation and potential health risks (Decad, Birnbaum, & Matthews, 1981).
Analytical Chemistry and Detection Techniques
The development of sensitive and specific analytical methods for detecting TCDFs, including 1,6,7,8-TCDF, has been a significant area of research. Advances in gas chromatography and mass spectrometry have enabled the detection of TCDFs at very low levels, facilitating environmental monitoring and health risk assessments. Studies have demonstrated the capabilities of these techniques in analyzing TCDFs in various matrices, underscoring their importance in environmental chemistry (Ligon & May, 1986).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,6,7,8-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-2-1-3-8-9(6)5-4-7(14)10(15)11(16)12(5)17-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMOXYETDLOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232546 | |
| Record name | 1,6,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,8-Tetrachlorodibenzofuran | |
CAS RN |
83704-33-0 | |
| Record name | 1,6,7,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6,7,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ7165USY0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



